molecular formula C25H23NO4 B1598127 N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic aicd CAS No. 284492-08-6

N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic aicd

Cat. No. B1598127
M. Wt: 401.5 g/mol
InChI Key: QVNBKPSESKXKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-DL-3-Amino-3-(4-methylphenyl)propanoic acid is a chemical compound with the CAS number 284492-08-6 . It is supplied by various manufacturers, including Shanghai Apeptide Co., Ltd .


Molecular Structure Analysis

The molecular formula of N-Fmoc-DL-3-Amino-3-(4-methylphenyl)propanoic acid is C25H23NO4 . It has a molecular weight of 401.45400 .


Physical And Chemical Properties Analysis

N-Fmoc-DL-3-Amino-3-(4-methylphenyl)propanoic acid has a density of 1.254g/cm3 . It has a boiling point of 627.5ºC at 760mmHg . The flash point is 333.3ºC . The melting point was not available .

Scientific Research Applications

Solid Phase Peptide Synthesis

N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid, a variant of Fmoc-amino acids, is significantly used in solid-phase peptide synthesis. This technique has been enhanced by the introduction of various solid supports, linkages, and side-chain protecting groups, leading to the synthesis of biologically active peptides and small proteins under a variety of conditions (Fields & Noble, 2009).

Synthesis of Peptide Amides

A derivative of Fmoc-amino acid, 3-(α-Fmoc-amino-4-methoxybenzyl)-4-methoxyphenyl propionic acid, has been used as a precursor for the C-terminal amide in Fmoc-based solid-phase peptide synthesis. This application is crucial for generating peptide amides, which are significant in various biological processes (Funakoshi et al., 1988).

Self-Assembly and Functional Materials

Fmoc-modified amino acids exhibit self-assembly features, making them useful for creating functional materials. Their inherent hydrophobicity and aromaticity promote the association of building blocks, leading to applications in cell cultivation, bio-templating, drug delivery, and therapeutic properties (Tao et al., 2016).

Antibacterial and Anti-inflammatory Applications

The use of Fmoc-decorated self-assembling building blocks, including variants of Fmoc-amino acids, for antibacterial and anti-inflammatory purposes represents a significant advancement. These materials have shown promising results in inhibiting bacterial growth and viability without being cytotoxic to mammalian cells (Schnaider et al., 2019).

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)23(14-24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNBKPSESKXKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374680
Record name N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic aicd
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic aicd

CAS RN

284492-08-6
Record name β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284492-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic aicd
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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